molecular formula C17H19N3O4S B2391691 5-Hydroxyomeprazole D3 CAS No. 1216667-13-8

5-Hydroxyomeprazole D3

Cat. No.: B2391691
CAS No.: 1216667-13-8
M. Wt: 364.43
InChI Key: CMZHQFXXAAIBKE-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyomeprazole D3 is a deuterated analog of the drug omeprazole . Omeprazole is a proton pump inhibitor commonly used in the treatment of stomach acid-related disorders such as gastroesophageal reflux disease .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H19N3O4S .


Chemical Reactions Analysis

Omeprazole and its metabolite 5-hydroxyomeprazole quickly degrade under acidic conditions. The main degradation product formed in each case is a re-arranged monomer . Other species identified were doubly and singly charged dimers with varying numbers of sulfur atoms in the dimer bridge .

Scientific Research Applications

Environmental Impact and Degradation Products

5-Hydroxyomeprazole, a metabolite of omeprazole, has been studied for its environmental impact and degradation products. Omeprazole and 5-hydroxyomeprazole are commonly prescribed for gastric disorders and are excreted mostly unchanged or as metabolites, entering the wastewater system and potentially affecting aquatic environments. An investigation into the degradation products of both omeprazole and 5-hydroxyomeprazole under acidic conditions using high-resolution mass spectrometry revealed that the main degradation product was a re-arranged monomer, with other species identified as doubly and singly charged dimers. The study highlights the importance of understanding the fate of these compounds in wastewater treatment (Roberts et al., 2018).

Inhibition of Cytochrome P450 Enzymes

The metabolites of omeprazole, including 5-hydroxyomeprazole, have been examined for their role in drug-drug interactions (DDIs). These metabolites can inhibit key enzymes like CYP2C19 and CYP3A4. This study aimed to assess how these metabolites contribute to DDIs. It was found that 5-hydroxyomeprazole, among other metabolites, inhibited both CYP2C19 and CYP3A4. These findings are crucial for understanding the DDI risk assessment and the importance of considering metabolites in the evaluation of drug interactions (Shirasaka et al., 2013).

Synthesis and Pharmacological Properties

A study focused on the synthesis of 5-hydroxyomeprazole provides insights into the chemical methods for creating this metabolite. The research outlines a convenient synthetic route for preparing 5-hydroxyomeprazole, contributing to the understanding of its chemical properties and potential applications in further pharmacological studies (Striela et al., 2016).

Mechanism of Action

Target of Action

5-Hydroxyomeprazole D3, also known as 5-Hydroxyomeprazole-d3-1, primarily targets the H+/K±ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling the production of stomach acid .

Mode of Action

The interaction of this compound with its target, the H+/K±ATPase enzyme, results in the inhibition of gastric acid secretion . The compound’s chemical structure, which contains a substituted benzimidazole ring and a pyridine ring, allows it to interact effectively with the enzyme . Despite the presence of deuterium atoms in the 5-hydroxy group, the mechanism of action of this compound remains the same as that of omeprazole .

Biochemical Pathways

The action of this compound affects the biochemical pathway of gastric acid secretion. By inhibiting the H+/K±ATPase enzyme, this compound prevents the final step of acid production in the stomach . This results in a decrease in gastric acidity and provides relief from conditions associated with excess stomach acid .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . The presence of deuterium atoms in the 5-hydroxy group enhances the stability of the molecule and improves the sensitivity and accuracy of analytical methods . This allows for the quantification of the drug and its metabolites in biological samples .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion. By inhibiting the H+/K±ATPase enzyme in the parietal cells of the stomach, this compound effectively reduces the production of stomach acid . This leads to a decrease in gastric acidity, providing relief from conditions such as gastroesophageal reflux disease (GERD) and other acid-related disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of acid can accelerate the degradation of omeprazole and this compound . Additionally, the metabolic ratios of this compound were found to be lower in the follicular phase compared with the luteal phase, suggesting that high estrogen levels may result in increased absorption of omeprazole .

Safety and Hazards

The safety data sheet for 5-Hydroxyomeprazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the effects of omeprazole and its metabolites on various medical conditions. For example, a study evaluated the effect of repeated doses of elagolix on the pharmacokinetics of omeprazole and its metabolites in healthy premenopausal female subjects . Such studies could provide valuable insights into the potential uses and effects of 5-Hydroxyomeprazole D3 in the future.

Biochemical Analysis

Biochemical Properties

The chemical structure of 5-Hydroxyomeprazole D3 contains a substituted benzimidazole ring and a pyridine ring . These structures interact with the H+/K±ATPase enzyme in the parietal cells of the stomach to inhibit the secretion of gastric acid . The deuterium labeling does not affect the mechanism of action of omeprazole, but it allows for the quantification of the drug and its metabolites in biological samples by mass spectrometry .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully understood. It is known that omeprazole, the parent compound of this compound, can have various effects on cells. For example, it has been reported that omeprazole can cause side effects such as headaches, nausea, vomiting, diarrhea, stomach pain, constipation, and flatulence . Long-term use of omeprazole may also lead to certain side effects, including bone fractures, gut infections, and vitamin B12 deficiency .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of omeprazole. It interacts with the H+/K±ATPase enzyme in the parietal cells of the stomach, inhibiting the secretion of gastric acid . The deuterium labeling does not affect the mechanism of action of omeprazole, but it allows for the quantification of the drug and its metabolites in biological samples by mass spectrometry .

Temporal Effects in Laboratory Settings

It is known that omeprazole, the parent compound, undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions . Two degradation products, OMP-15 and OMP-16, were found to have relatively weaker toxic effects towards normal cells compared to omeprazole .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Animal models play a crucial role in understanding the pharmacokinetics and pharmacodynamics of drugs, including their dosage effects .

Metabolic Pathways

This compound is a metabolite of omeprazole . Omeprazole is metabolized to two major metabolites, 5-hydroxyomeprazole (CYP2C19) and omeprazole sulfone (CYP3A4) . Minor mutations in CYP2C19 affect its activity in the liver and, in turn, the metabolic and pharmacokinetic profiles of omeprazole .

Transport and Distribution

It is known that omeprazole, the parent compound, is absorbed in the stomach and small intestine and is extensively distributed in tissues .

Subcellular Localization

It is known that omeprazole, the parent compound, is absorbed in the stomach and small intestine and is extensively distributed in tissues

Properties

IUPAC Name

[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.